1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine
CAS No.: 910384-28-0
Cat. No.: VC5440392
Molecular Formula: C8H14N2
Molecular Weight: 138.214
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 910384-28-0 |
|---|---|
| Molecular Formula | C8H14N2 |
| Molecular Weight | 138.214 |
| IUPAC Name | 1-(1-methylpyrrol-2-yl)propan-2-amine |
| Standard InChI | InChI=1S/C8H14N2/c1-7(9)6-8-4-3-5-10(8)2/h3-5,7H,6,9H2,1-2H3 |
| Standard InChI Key | MTLXTAIUWACVSW-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=CN1C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(1-Methyl-1H-pyrrol-2-yl)propan-2-amine consists of a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—substituted at the 2-position with a methyl group and a propan-2-amine chain. The IUPAC name, 1-(1-methylpyrrol-2-yl)propan-2-amine, reflects this substitution pattern. The compound’s SMILES representation () and InChIKey () further delineate its connectivity and stereochemical features.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 138.21 g/mol | PubChem |
| SMILES | CC(CC1=CC=CN1C)N | PubChem |
| Boiling Point | Not reported | - |
| LogP (Partition Coefficient) | Estimated ~1.2 (moderate lipophilicity) | Calculated |
The compound’s moderate lipophilicity () suggests balanced solubility in both aqueous and lipid environments, a trait advantageous for drug penetration. Its rigid pyrrole core and flexible amine side chain contribute to conformational diversity, enabling interactions with varied biological targets.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves reductive amination of 2-acetylpyrrole derivatives. For example, reacting 2-acetyl-1-methylpyrrole with ammonium acetate in the presence of sodium cyanoborohydride () under acidic conditions yields the target compound. Alternative methods include condensation of 2,5-dimethoxytetrahydrofuran with primary amines, followed by cyclization catalyzed by to form the pyrrole ring.
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize reductive amination processes. Catalysts such as palladium on carbon () or nickel-based systems enhance yield and purity, while green chemistry principles minimize waste. Scalability remains a challenge due to the sensitivity of the pyrrole ring to oxidation, necessitating inert atmospheres during processing.
Biological Activities and Mechanisms
Antimicrobial Effects
Pyrrole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrate that 1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine inhibits (MIC: 8 µg/mL) and (MIC: 16 µg/mL) by disrupting cell membrane integrity. Comparative analyses show enhanced potency over simpler pyrrolidine analogs, likely due to improved target binding from the amine side chain.
Enzyme Inhibition
As a selective cyclooxygenase-2 (COX-2) inhibitor (), the compound suppresses prostaglandin synthesis, making it a candidate for anti-inflammatory therapeutics. Molecular docking studies reveal hydrogen bonding between the amine group and COX-2’s Val523 residue, stabilizing the enzyme-inhibitor complex.
Pharmacological and Toxicological Profile
Neuropharmacological Activity
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Derivatives with fluorinated pyrrole rings show enhanced metabolic stability in hepatic microsomal assays.
Asymmetric Synthesis
Its chiral center enables use in synthesizing enantiopure compounds. For instance, it catalyzes asymmetric aldol reactions with 85% enantiomeric excess () when paired with .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Heterocyclic Amines
Pyrazole analogs (e.g., 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine) exhibit distinct reactivity due to their dual nitrogen atoms but lack reported bioactivity . In contrast, the pyrrole derivative’s planarity enhances π-π stacking with aromatic residues in enzyme active sites.
Future Research Directions
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Optimized Synthesis: Developing catalysts to improve yield and enantioselectivity.
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In Vivo Studies: Evaluating pharmacokinetics and chronic toxicity in mammalian models.
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Target Identification: Proteomic screens to uncover novel molecular targets.
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Hybrid Derivatives: Combining pyrrole motifs with other pharmacophores (e.g., quinoline) to enhance efficacy.
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